Indoline-5,6-diol hydrobromide

Overview

Description

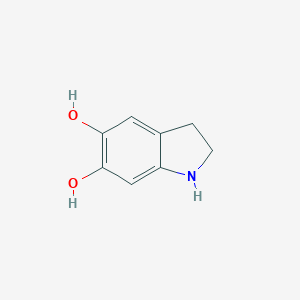

Indoline-5,6-diol hydrobromide is a chemical compound with the molecular formula C8H10BrNO2. It is a derivative of indoline, a bicyclic heterocycle containing a benzene ring fused to a pyrrole ring.

Mechanism of Action

Target of Action

Indoline-5,6-diol hydrobromide is a complex compound with a variety of potential targets. One of the primary targets identified for this compound is Lactotransferrin . Lactotransferrin is a multifunctional protein with antimicrobial activity, which is part of the immune system’s first line of defense against microbial infections.

Mode of Action

It is known that it interacts with its target, lactotransferrin, in a yet to be determined manner . This interaction may result in changes to the function of Lactotransferrin, potentially enhancing its antimicrobial activity.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Biochemical Analysis

Biochemical Properties

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-5,6-diol hydrobromide may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Cellular Effects

Indole derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound interacts with multiple targets at the molecular level. These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole derivatives are known to be involved in a variety of metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indoline-5,6-diol hydrobromide typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of 5,6-dihydroxyindole in the presence of hydrobromic acid. The reaction conditions often include a hydrogen atmosphere and a suitable catalyst such as palladium on carbon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Indoline-5,6-diol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Further reduction can lead to the formation of fully saturated indoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Saturated indoline derivatives.

Substitution: Functionalized indoline derivatives with various substituents.

Scientific Research Applications

Scientific Research Applications

Indoline-5,6-diol hydrobromide has been studied for its potential in several areas:

Medicinal Chemistry

IDH has shown promise in various therapeutic applications:

- Anti-cancer Activity : Research indicates that IDH may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth .

- Anti-inflammatory Properties : Studies have identified IDH as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating significant anti-inflammatory effects both in vitro and in vivo .

- Neuroprotection : IDH has been evaluated for its neuroprotective capabilities against oxidative stress-induced neuronal damage .

Organic Synthesis

In organic chemistry, IDH serves as an important intermediate for synthesizing various indoline derivatives. Its unique structure allows for the development of new compounds with potential biological activities .

Biochemistry

IDH interacts with proteins involved in cellular signaling pathways. Its interaction with lactotransferrin suggests potential roles in iron transport and immune response modulation .

Anti-inflammatory Characterization

A study focused on optimizing indoline-based compounds as dual inhibitors demonstrated that IDH effectively reduced inflammatory markers in animal models. The results indicated significant therapeutic potential for treating inflammatory diseases.

Neuroprotective Evaluation

In vitro studies assessed IDH's protective effects against oxidative stress. Results showed that IDH significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting its utility as a neuroprotective agent .

Comparison with Similar Compounds

5,6-Dihydroxyindole: A precursor in the synthesis of Indoline-5,6-diol hydrobromide.

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrobromide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Biological Activity

Indoline-5,6-diol hydrobromide (IDH) is a compound derived from indoline, which has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of IDH, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the molecular formula and features a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing ring. The presence of hydroxyl groups at the 5 and 6 positions enhances its solubility and reactivity, making it a valuable scaffold for drug development.

IDH exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : IDH has been shown to scavenge free radicals, thereby providing protection against oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases .

- Enzyme Inhibition : Preliminary studies suggest that IDH may act as an inhibitor of certain enzymes involved in metabolic processes. However, specific targets remain to be fully elucidated .

- Interaction with Proteins : Research indicates potential interactions with proteins such as lactotransferrin, which may play a role in cellular signaling pathways.

Biological Activities

IDH has demonstrated a variety of biological activities that are significant for therapeutic applications:

- Anticancer Properties : Indole derivatives, including IDH, have shown promising anticancer effects. Studies indicate that IDH can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, indole derivatives have been reported to exhibit IC50 values ranging from 3.1 to 8.7 μM against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines .

- Anti-inflammatory Effects : IDH has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : In studies focused on neuroprotection, IDH exhibited protective effects against H2O2-induced cell death in RAW 264.7 cells, suggesting its potential use in treating neurodegenerative conditions.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

In one notable study, indole derivatives were evaluated for their efficacy against various cancer cell lines. IDH was included among compounds tested for tubulin polymerization inhibition, demonstrating significant activity with an IC50 value indicating strong potential as an anticancer agent . The study highlighted molecular docking results that suggested stable interactions between IDH and tubulin proteins.

Safety and Toxicology

A toxicological evaluation conducted on rats revealed that sub-chronic oral dosing of IDH did not result in significant adverse effects at lower doses (up to 60 mg/kg). However, discoloration in kidney tubules was noted at higher doses (180 mg/kg), indicating the need for further investigation into its safety profile .

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMQOPNBBITFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021295 | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138937-28-7 | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.